![molecular formula C18H15N3O4S B2887157 8-Ethoxy-3-[5-(furan-2-ylmethylamino)-1,3,4-thiadiazol-2-yl]chromen-2-one CAS No. 690215-56-6](/img/structure/B2887157.png)
8-Ethoxy-3-[5-(furan-2-ylmethylamino)-1,3,4-thiadiazol-2-yl]chromen-2-one
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Description
8-Ethoxy-3-[5-(furan-2-ylmethylamino)-1,3,4-thiadiazol-2-yl]chromen-2-one is a useful research compound. Its molecular formula is C18H15N3O4S and its molecular weight is 369.4. The purity is usually 95%.
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Biological Activity
8-Ethoxy-3-[5-(furan-2-ylmethylamino)-1,3,4-thiadiazol-2-yl]chromen-2-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a chromenone backbone with an ethoxy group and a thiadiazole moiety substituted with a furan ring. Its molecular formula is C16H16N4O3S with a molecular weight of approximately 356.39 g/mol.
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₆N₄O₃S |
Molecular Weight | 356.39 g/mol |
IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. In particular, compounds similar to this compound have shown efficacy against various bacterial strains and fungi. For instance, studies have reported minimum inhibitory concentrations (MICs) in the low micromolar range against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it induces apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. The IC50 values for cell viability assays in cancer cell lines were found to be around 15 µM, indicating a potent effect compared to standard chemotherapeutics .
Enzyme Inhibition
One notable mechanism of action is the inhibition of key enzymes involved in cancer progression and metabolic pathways. For example, it has been shown to inhibit tyrosinase activity, which is crucial in melanin synthesis. The compound exhibited an IC50 value of 0.0433 µM for monophenolase activity, significantly lower than that of kojic acid (19.97 µM), suggesting a strong inhibitory effect .
Case Studies
- Tyrosinase Inhibition Study : A study conducted on B16F10 melanoma cells demonstrated that treatment with this compound led to a concentration-dependent decrease in tyrosinase activity and melanin content. Cells treated with concentrations up to 20 µM showed no cytotoxicity while effectively reducing melanin synthesis .
- Antimicrobial Efficacy : In another study assessing the antimicrobial properties of related thiadiazole compounds, several derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria. The study highlighted that structural modifications could enhance the biological activity of these compounds .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It selectively inhibits enzymes like tyrosinase and other metabolic enzymes involved in cancer progression.
- Induction of Apoptosis : The compound triggers apoptotic pathways through caspase activation.
Properties
IUPAC Name |
8-ethoxy-3-[5-(furan-2-ylmethylamino)-1,3,4-thiadiazol-2-yl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S/c1-2-23-14-7-3-5-11-9-13(17(22)25-15(11)14)16-20-21-18(26-16)19-10-12-6-4-8-24-12/h3-9H,2,10H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFUKLIOWOJGFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NN=C(S3)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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